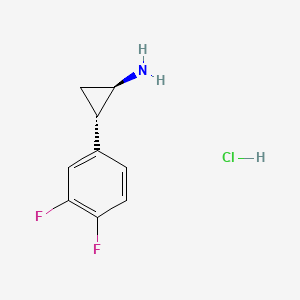

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLOCHFFLYHPS-RDNZEXAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156491-10-9, 1402222-66-5 | |

| Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacturing of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The specific stereochemistry of this compound is essential for the pharmacological activity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the basic physicochemical properties of this compound, outlines general experimental protocols for determining key parameters, and illustrates its pivotal role in the synthesis of Ticagrelor.

Physicochemical Properties

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |

| Synonyms | (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, Ticagrelor Impurity 30 |

| CAS Number | 1156491-10-9 |

| Molecular Formula | C₉H₁₀ClF₂N |

| Molecular Weight | 205.63 g/mol [4] |

| Canonical SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)F)F.Cl |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | >172°C (decomposes)[5] |

| Solubility | Slightly soluble in DMSO, slightly soluble in methanol.[5] Aqueous solubility data not readily available. |

| pKa | Not readily available in literature. |

| Storage Conditions | Store in a freezer under an inert atmosphere (-20°C).[5][] |

Experimental Protocols

Detailed experimental data for the pKa and aqueous solubility of this compound are not widely published. However, standard methodologies for determining these properties for amine hydrochloride compounds are well-established.

Determination of pKa (Potentiometric Titration)

The pKa of an amine hydrochloride can be determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

Principle: The pKa is the pH at which the concentrations of the protonated (amine hydrochloride) and deprotonated (free amine) forms are equal. This corresponds to the midpoint of the titration curve.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Reagents:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Allow the solution to stir and record the initial pH.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in an aqueous medium can be determined using the shake-flask method. This method is considered the "gold standard" for solubility measurements.

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm)

Reagents:

-

This compound

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the buffer solution.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After agitation, allow the vials to stand to let the undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Role in Synthesis and Signaling Pathways

The primary pharmacological relevance of this compound is as a precursor to Ticagrelor. It does not have a known direct effect on signaling pathways as a standalone compound but is integral to the synthesis of a molecule that does.

Synthesis of Ticagrelor

Ticagrelor's synthesis is a multi-step process where (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key building block. It is introduced to form the cyclopropylamine side chain of the final molecule. This side chain is crucial for the high-affinity and reversible binding of Ticagrelor to the P2Y12 receptor.

Ticagrelor's Mechanism of Action and Affected Signaling Pathway

Ticagrelor, synthesized using the subject compound, is a direct-acting P2Y12 receptor antagonist. The P2Y12 receptor is a chemoreceptor for adenosine diphosphate (ADP) found on the surface of platelets.

Signaling Pathway:

-

ADP binds to the P2Y12 receptor on platelets.

-

This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

-

Lower cAMP levels result in the activation of the glycoprotein IIb/IIIa receptor.

-

Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation and thrombus formation.

Ticagrelor reversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this signaling cascade, which ultimately reduces platelet aggregation.

Conclusion

References

An In-depth Technical Guide to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, with CAS number 1402222-66-5, is a highly specific and crucial chemical intermediate in the synthesis of modern pharmaceuticals.[1][2] This conformationally restricted phenethylamine is a cornerstone in the production of Ticagrelor, a potent antiplatelet medication.[1] Its precisely defined (1R,2S) stereochemistry is fundamental to the pharmacological efficacy of Ticagrelor, ensuring the effective inhibition of P2Y12 receptors to prevent thrombotic events in patients with acute coronary syndromes.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the manufacturing of Ticagrelor.

Physicochemical Properties

This compound is typically a white to yellow powder.[2] A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1402222-66-5 | [3] |

| Molecular Formula | C₉H₁₀ClF₂N | [4] |

| Molecular Weight | 205.63 g/mol | [4] |

| Appearance | White to yellow powder | [2] |

| Purity | ≥98.0% | [1] |

| Solubility | Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml), and PBS (pH 7.2) (≥10 mg/ml) | |

| Storage | Store in a cool, ventilated, and inert atmosphere, preferably in a freezer under -20 °C | [] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process that demands stringent control over stereochemistry to ensure the production of the desired enantiomerically pure compound.[1] Several synthetic routes have been developed, often involving multi-step processes that begin with precursors like 3,4-difluorobenzaldehyde.[6]

General Synthetic Approach

One common pathway involves the reduction of a nitro group precursor. For instance, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be added to pre-cooled methanolic hydrochloric acid.[7][8] Subsequent treatment with zinc dust under controlled temperatures facilitates the reduction of the nitro group to the primary amine, yielding the desired cyclopropanamine.[8]

Another patented method describes a process starting from the cyclopropanation of camphor sulfonium ylide and acrylonitrile to produce (1R, 2S)-2-(3,4-difluorophenyl) cyclopropyl nitrile with high stereoselectivity.[9] This intermediate then undergoes hydrolysis and a Hofmann degradation to yield the final product.[9]

Experimental Protocol: Hydrochloride Salt Formation

A frequently cited method for the formation of the hydrochloride salt involves the treatment of the free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with hydrochloric acid.[10][11]

Materials:

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

-

Methanol (MeOH)

-

37% Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol.[10]

-

To the solution, add 37% hydrochloric acid.[10]

-

Stir the resulting reaction mixture at 25°C for 2 hours.[10]

-

Partially evaporate the methanol.[10]

-

Add water to the reaction mixture, which should induce the precipitation of a white solid.[10]

-

Filter the white precipitate and wash it with water.[10]

-

Dry the solid to obtain this compound.[10]

Role in Ticagrelor Synthesis

This compound is a key building block in the synthesis of Ticagrelor.[1] The quality and purity of this intermediate directly impact the yield and purity of the final active pharmaceutical ingredient (API).[1] The manufacturing process of Ticagrelor involves the coupling of this cyclopropylamine derivative with a substituted triazolopyrimidine core.

The general workflow for the synthesis of Ticagrelor highlighting the incorporation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is depicted in the following diagram:

Caption: A simplified workflow for the synthesis of Ticagrelor.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not intended for direct biological application, and as such, there is a lack of extensive research on its specific biological activities or the signaling pathways it may modulate independently. Its biological significance is realized through its incorporation into the Ticagrelor molecule.

Ticagrelor functions as a P2Y12 receptor antagonist, reversibly inhibiting this key receptor on platelets.[][12] This action prevents signal transduction and subsequent platelet activation and aggregation, which are critical steps in the formation of blood clots.[] The precise stereochemistry of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group is essential for the high-affinity and selective binding of Ticagrelor to the P2Y12 receptor.

The signaling pathway inhibited by Ticagrelor is illustrated below:

Caption: The inhibitory effect of Ticagrelor on the P2Y12 signaling pathway.

Analytical Characterization

The quality control and characterization of this compound are crucial for its use in pharmaceutical manufacturing. A comprehensive data package for this compound typically includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify the protons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.[3]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.[3]

-

Certificate of Analysis (CoA): A document that details the purity and potency of a specific batch of the compound.[3]

Conclusion

This compound is a testament to the advancements in stereoselective synthesis and its profound impact on modern medicine. While primarily functioning as a critical intermediate in the synthesis of Ticagrelor, its role is indispensable. A thorough understanding of its synthesis, physicochemical properties, and its precise function in the construction of the final drug molecule is essential for researchers, scientists, and professionals involved in drug development and manufacturing. The stringent control over its purity and stereochemistry underscores the direct link between specialized chemical manufacturing and the delivery of safe and effective life-saving treatments.[1][2]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate synthesis - chemicalbook [chemicalbook.com]

- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 9. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride chemical structure

An In-depth Technical Guide to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride

Abstract

This compound is a critical chiral intermediate in the synthesis of advanced pharmaceutical compounds. Its precise stereochemistry is fundamental to the efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and its pivotal role in drug development, particularly in the production of the antiplatelet agent Ticagrelor. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of a difluorinated phenylcyclopropylamine derivative. The specific trans-(1R,2S) stereoisomeric configuration is crucial for its intended use in pharmaceutical synthesis.[1][2]

The compound's key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | [3] |

| Synonyms | Ticagrelor Related Compound 31 HCl, CPA.HCl | [4][5] |

| CAS Number | 1402222-66-5, 1156491-10-9 | [3][5][6] |

| Molecular Formula | C₉H₁₀ClF₂N | [3][6] |

| Molecular Weight | 205.63 g/mol | [3][6] |

| Appearance | White to yellow powder | [1] |

| Melting Point | DSC (Onset): 200 °C | [4][6] |

| InChI Key | IMYLOCHFFLYHPS-RDNZEXAOSA-N | [7] |

| SMILES | C1--INVALID-LINK--N">C@@Hc2ccc(c(c2)F)F.Cl | [5][7] |

Chemical Structure

The molecular structure consists of a cyclopropane ring substituted with an amine group and a 3,4-difluorophenyl group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Chemical structure of this compound.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][8] The specific (1R,2S) stereochemistry of the cyclopropylamine moiety is essential for the pharmacological activity of Ticagrelor, ensuring its effective binding to the P2Y12 receptor.[1] The use of this high-purity intermediate, often with an assay of ≥98.0%, is critical for streamlining the manufacturing process and ensuring the quality and integrity of the final drug product.[1][2]

Caption: Simplified workflow illustrating the role of the title compound in Ticagrelor synthesis.

Synthesis Methodologies

Several synthetic routes for preparing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) have been documented, primarily in patent literature. These methods often involve multi-step sequences designed to achieve high stereochemical control.

Common strategies include:

-

Curtius Rearrangement: A route starting from a substituted cinnamic acid derivative involves a diastereoselective cyclopropanation followed by a four-step Curtius rearrangement to yield the desired amine.[4]

-

From 1,2-Difluorobenzene: Another pathway begins with the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by stereoselective reduction and cyclization steps.[4][8] For instance, 1,2-difluorobenzene can be reacted with 3-chloropropionyl chloride, followed by a series of conversions including stereochemical reduction of a keto group using a chiral oxazaborolidine catalyst.[8][9]

-

Via Nitrocyclopropane Intermediate: A synthesis described involves the reduction of a trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane intermediate using zinc dust in methanolic hydrochloric acid.[10]

The final hydrochloride salt is typically prepared by treating the free amine base with hydrochloric acid.

Experimental Protocols

Preparation of this compound from Free Base

A common and straightforward method for the salt formation is the reaction of the free amine with hydrochloric acid.

-

Procedure: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (the free base) is dissolved in a suitable solvent like methanol (MeOH).[6] To this solution, a concentrated (e.g., 37%) aqueous solution of hydrochloric acid (HCl) is added.[4][6] The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to 25 °C).[4][6] The resulting white precipitate of the hydrochloride salt is then isolated by filtration, washed with water, and dried to afford the final product.[4][6]

Caption: Experimental workflow for the hydrochloride salt formation from the free base.[6]

Spectroscopic Data

Characterization data is crucial for confirming the structure and purity of the compound.

| Data Type | Details (Solvent: DMSO-d₆) | Reference(s) |

| ¹H NMR | δ (ppm): 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) | [4][6] |

| ¹⁹F NMR | δ (ppm): -138.9 (m, 1F), -142.1 (m, 1F) | [4][6] |

Safety and Handling

According to available safety data, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][11] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The material should be handled in a well-ventilated area. For storage, it is recommended to keep it in a cool, well-ventilated place.[1][2]

Conclusion

This compound is a high-value chemical intermediate whose synthesis and quality control are of paramount importance to the pharmaceutical industry. Its well-defined stereochemistry is a prerequisite for the successful and efficient manufacturing of modern therapeutics like Ticagrelor. The synthetic pathways and analytical data presented in this guide provide a technical foundation for chemists and researchers working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. This compound [lgcstandards.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. This compound | 1156491-10-9 [chemicalbook.com]

- 10. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 11. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride molecular weight

An In-depth Technical Guide on (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in the mechanism of action of Ticagrelor.

Physicochemical Properties

This compound is a white to yellow powder. Its molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClF₂N[1][2] |

| Molecular Weight | 205.63 g/mol [1][2][3][4] |

| CAS Number | 1156491-10-9[1][3] |

| Alternate CAS Number | 1402222-66-5[2][4][5] |

| Appearance | White to yellow powder |

| Storage Temperature | -20°C[6] |

Experimental Protocols

The following sections detail the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the preparation of the hydrochloride salt involves the treatment of the free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with hydrochloric acid.[4]

Materials:

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

-

Methanol (MeOH)

-

37% Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in methanol.

-

Add 37% hydrochloric acid to the solution.

-

Stir the resulting reaction mixture at 25°C for 2 hours.

-

Partially evaporate the methanol.

-

Add water to the mixture, which will cause a white precipitate to form.

-

Filter the white precipitate, wash it with water, and dry to obtain the final product.[4]

Characterization

The identity and purity of this compound can be confirmed using various analytical techniques. Commercial suppliers typically provide a certificate of analysis with data from methods such as ¹H-NMR, Mass Spectrometry, HPLC, IR, and TGA.[4][7]

¹H NMR Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at:

-

1.20 (m, 1H)

-

1.45 (m, 1H)

-

2.40 (m, 1H)

-

2.78 (m, 1H)

-

7.05 (m, 1H)

-

7.25 (m, 1H)

-

7.32 (m, 1H)

-

8.76 (br s, 3H)[4]

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum in DMSO-d₆ exhibits signals at:

-

-138.9 (m, 1F)

-

-142.1 (m, 1F)[4]

Role in Signaling Pathway

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a crucial building block for Ticagrelor, a P2Y12 receptor antagonist.[8] Ticagrelor's mechanism of action involves the inhibition of platelet activation and aggregation, a key process in thrombosis. The signaling pathway is initiated by adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets. This binding event triggers a conformational change in the receptor, leading to the activation of the glycoprotein IIb/IIIa receptor, which in turn facilitates platelet aggregation by binding to fibrinogen.[3] Ticagrelor reversibly binds to the P2Y12 receptor at a site distinct from the ADP binding site, preventing ADP-mediated receptor activation and subsequent downstream signaling.[3][9]

Below is a diagram illustrating the experimental workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

The following diagram illustrates the signaling pathway of Ticagrelor's mechanism of action.

Caption: Ticagrelor's inhibition of the P2Y12 signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound [lgcstandards.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. Mechanism of Action (MOA) | BRILINTA | For HCPs [brilintahcp.com]

The Stereochemical Imperative: A Technical Guide to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. The precise stereoconfiguration of this molecule is paramount, not for its intrinsic pharmacological activity, but for ensuring the correct three-dimensional structure and subsequent efficacy of the final active pharmaceutical ingredient. This guide delves into the stereochemical importance of this compound, outlining its role in the synthesis of Ticagrelor, the implications of isomeric impurities, and the analytical methods for ensuring stereochemical purity.

Introduction: The Significance of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The specific spatial arrangement of atoms in this compound is a quintessential example of how stereochemistry at the intermediate stage dictates the therapeutic outcome of the final drug product.

Role in the Synthesis of Ticagrelor

This compound serves as a key building block for the construction of the cyclopropylamine side chain of Ticagrelor.[1][2] The (1R,2S) configuration is essential for the correct spatial orientation of the 3,4-difluorophenyl group, which in turn is critical for the binding of Ticagrelor to its target, the P2Y12 receptor.

Synthetic Pathway Overview

The synthesis of Ticagrelor involves the coupling of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine core with the triazolopyrimidine backbone. The stereochemistry of the cyclopropane ring is established early in the synthetic sequence and is carried through to the final molecule.

Figure 1: Simplified workflow for the synthesis of Ticagrelor highlighting the incorporation of the chiral cyclopropylamine intermediate.

The Impact of Stereoisomers

The presence of other stereoisomers of 2-(3,4-difluorophenyl)cyclopropanamine, such as the (1S,2R), (1R,2R), and (1S,2S) forms, in the synthesis of Ticagrelor would lead to the formation of diastereomeric impurities in the final drug product. These impurities can have different pharmacological properties, potentially leading to reduced efficacy, altered side-effect profiles, or unpredictable pharmacokinetics.

| Stereoisomer of Intermediate | Resulting Ticagrelor Isomer | Potential Implication |

| (1R,2S) | Ticagrelor (Active Drug) | Desired P2Y12 Receptor Antagonist Activity |

| (1S,2R) | Diastereomer 1 | Reduced or no activity, potential for off-target effects |

| (1R,2R) | Diastereomer 2 | Reduced or no activity, potential for off-target effects |

| (1S,2S) | Diastereomer 3 | Reduced or no activity, potential for off-target effects |

Table 1: Potential implications of using different stereoisomers of 2-(3,4-difluorophenyl)cyclopropanamine in the synthesis of Ticagrelor.

The precise (1R,2S) stereochemistry is fundamental to the pharmacological activity of Ticagrelor, ensuring it effectively inhibits P2Y12 receptors to prevent blood clots.[1]

Experimental Protocols for Stereochemical Control

Ensuring the stereochemical purity of this compound is a critical quality control step. This is typically achieved through a combination of stereoselective synthesis and analytical characterization.

Stereoselective Synthesis

Several synthetic strategies are employed to produce the desired (1R,2S) enantiomer in high purity. These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the cyclopropanation reaction. A common approach involves the diastereoselective cyclopropanation of a cinnamic acid derivative followed by a Curtius rearrangement.[3]

Figure 2: A representative synthetic approach for obtaining the (1R,2S) stereoisomer.

Analytical Characterization

The stereochemical purity of this compound is confirmed using various analytical techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers and diastereomers. A chiral stationary phase is used to achieve separation based on the differential interactions of the stereoisomers with the stationary phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers.

-

X-ray Crystallography: This technique can be used to determine the absolute stereochemistry of a crystalline sample of the hydrochloride salt.[3]

Signaling Pathway of the Final Drug Product: Ticagrelor

While this compound is an intermediate, its correct stereochemistry is essential for the resulting Ticagrelor molecule to effectively inhibit the P2Y12 signaling pathway, which is crucial in platelet activation and aggregation.

References

The Genesis and Evolution of a Key Pharmaceutical Intermediate: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of a Critical Building Block for Modern Antithrombotic Therapy.

Abstract

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a chiral cyclopropylamine derivative, has emerged as a pivotal intermediate in the synthesis of advanced antiplatelet medications. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic routes from early, multi-step processes to more efficient, industrially scalable methods, including innovative biocatalytic approaches. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of quantitative data. Furthermore, this guide includes characterization data and graphical representations of synthetic pathways to offer a complete resource for researchers, scientists, and professionals in drug development.

Introduction: A Serendipitous Discovery in the Quest for Novel Therapeutics

The discovery of this compound is intrinsically linked to the development of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used in the prevention of thrombotic events.[1] The unique stereochemistry of this cyclopropylamine intermediate is fundamental to the pharmacological activity of Ticagrelor, highlighting the critical role of chiral synthesis in modern drug design.[2] Its journey from a laboratory curiosity to a key industrial intermediate reflects the broader advancements in asymmetric synthesis and process chemistry.

Historical Development of Synthetic Methodologies

The synthesis of this compound has undergone a significant evolution, driven by the need for more efficient, cost-effective, and environmentally benign processes.

The Foundational Multi-step Synthesis (Early 2000s)

The initial synthetic routes, as outlined in early patent literature such as WO 01/92200 and WO 01/92263, were characterized by their length and reliance on classical chemical transformations.[3][4] These multi-step sequences, while foundational, presented challenges for large-scale production due to the use of hazardous reagents and modest overall yields.

A representative early synthesis commenced with the Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid, followed by a series of transformations including chiral resolution using a stoichiometric chiral auxiliary (L-menthol), cyclopropanation, and a Curtius rearrangement to install the amine functionality.[3]

Evolution towards More Efficient Chemical Syntheses (Late 2000s - 2010s)

Subsequent research focused on developing more convergent and efficient synthetic strategies. As described in patents like WO 08/018822, alternative approaches emerged that aimed to reduce the number of steps and improve stereocontrol.[4][5] One notable method involved the asymmetric reduction of a ketone precursor, followed by cyclopropanation and subsequent conversion to the desired amine.[5]

A significant advancement came with the development of a route starting from (5H)-furan-2-one, as detailed in patent CN107827755B.[6] This approach utilizes an asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative, followed by ring-opening, cyclization, and a Hofmann degradation to yield the target molecule.[6] This method offered a more streamlined and industrially viable pathway.

The Advent of Biocatalysis: A Greener Approach (Late 2010s)

In the quest for more sustainable manufacturing processes, biocatalysis has emerged as a powerful tool. Patent WO2018090929A1 describes a biocatalytic method for the stereoselective reduction of a ketone intermediate using a carbonyl reductase.[7] This enzymatic approach offers high enantioselectivity under mild reaction conditions, reducing the reliance on hazardous reagents and simplifying purification processes.[7]

Comparative Analysis of Synthetic Routes

The evolution of the synthesis of this compound is best illustrated by comparing the key quantitative metrics of the different approaches.

| Synthetic Route | Key Features | Reported Overall Yield | Enantiomeric Excess (e.e.) | Key Reagents/Conditions | Reference |

| Early Multi-step Synthesis | Lengthy (8+ steps), use of chiral auxiliary and hazardous reagents (e.g., sodium azide). | Low to moderate | High (after resolution) | L-menthol, Thionyl chloride, Sodium azide, Curtius rearrangement | [3][4] |

| Improved Chemical Synthesis | More convergent, asymmetric reduction of a ketone precursor. | Moderate | Good to high | Chiral oxazaborolidine catalyst, Borane dimethylsulfide complex | [5] |

| Furanone-based Synthesis | Asymmetric 1,4-addition, streamlined process. | Moderate to high | High | Rhodium complex, Chiral ligand, Hofmann degradation | [6] |

| Biocatalytic Synthesis | Enzymatic asymmetric reduction, environmentally friendly. | High | Excellent (>99%) | Carbonyl reductase, Coenzyme | [7] |

Experimental Protocols

The following sections provide detailed experimental protocols for two representative synthetic methods for preparing this compound.

Detailed Protocol for the Furanone-based Chemical Synthesis (adapted from CN107827755B)

This protocol outlines a modern, efficient chemical synthesis of the target compound.

Step 1: Asymmetric 1,4-Addition In a nitrogen-purged reactor, a transition metal rhodium complex and a chiral ligand are dissolved in a suitable solvent. (5H)-Furan-2-one and a 3,4-difluorophenylboronic acid derivative are added, and the mixture is stirred at a controlled temperature until the reaction is complete, yielding (R)-4-(3,4-difluorophenyl)dihydrofuran-2(3H)-one.[6]

Step 2: Ring Opening and Amidation The product from Step 1 is treated with thionyl chloride to open the lactone ring, followed by amidation to produce the corresponding amide intermediate.[6]

Step 3: Cyclization The amide intermediate is subjected to a base-mediated cyclization reaction to form the cyclopropanecarboxamide.[6]

Step 4: Hofmann Degradation The cyclopropanecarboxamide undergoes a Hofmann degradation using sodium hypochlorite in the presence of sodium hydroxide to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[6]

Step 5: Hydrochloride Salt Formation The free amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt.

Detailed Protocol for the Biocatalytic Synthesis (adapted from WO2018090929A1)

This protocol highlights a green and highly selective enzymatic approach.

Step 1: Asymmetric Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone In a buffered aqueous solution, the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is suspended. A carbonyl reductase enzyme and a coenzyme (e.g., NADPH) are added. The reaction mixture is stirred at a controlled temperature and pH until complete conversion of the substrate to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is observed.[7]

Step 2: Cyclopropanation The chiral alcohol from Step 1 is reacted with triethyl phosphonoacetate in the presence of a strong base (e.g., sodium hydride) to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.[7]

Step 3: Ammonolysis and Hofmann Degradation The cyclopropyl ester is converted to the corresponding amide via ammonolysis. The resulting amide then undergoes a Hofmann degradation to afford (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[7]

Step 4: Salt Formation The final product is isolated as its mandelate or hydrochloride salt through reaction with the corresponding acid.[7]

Characterization Data

The identity and purity of this compound are confirmed by various analytical techniques.

| Technique | Observed Data | Reference |

| ¹H NMR (DMSO-d₆) | δ (ppm): 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) | [8] |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): -138.9 (m, 1F), -142.1 (m, 1F) | [8] |

| DSC (Onset) | 200 °C | [8] |

| Molecular Formula | C₉H₁₀ClF₂N | [9] |

| Molecular Weight | 205.63 g/mol | [9] |

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and application of this compound.

Figure 1: Logical relationship of key intermediates in the synthesis of Ticagrelor.

Figure 2: The evolution of synthetic strategies for the target intermediate.

Figure 3: A simplified workflow for the furanone-based synthesis of the intermediate.

Conclusion

The story of this compound is a testament to the continuous innovation in synthetic organic chemistry. From its initial, cumbersome synthesis to the development of elegant and sustainable biocatalytic methods, its history mirrors the progress of the pharmaceutical industry in its pursuit of more efficient and environmentally responsible manufacturing. As a critical component of a life-saving medication, the journey of this seemingly simple molecule underscores the profound impact of chemical synthesis on human health. This guide serves as a comprehensive resource for understanding the pivotal role and intricate chemistry of this important pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

- 7. (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanaMine(1345413-20-8) 1H NMR [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (CAS Number: 1156491-10-9), a key intermediate and known impurity in the synthesis of the antiplatelet agent Ticagrelor. This document outlines its physical appearance, and summarizes key quantitative data in structured tables. Detailed, representative experimental protocols for its characterization using various analytical techniques are provided. Furthermore, a schematic of an experimental workflow for physicochemical characterization is presented using Graphviz to aid researchers in understanding the logical progression of analysis.

Introduction

This compound is a chiral amine that serves as a critical building block in the synthesis of Ticagrelor. As an impurity, its detection and characterization are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ticagrelor and related compounds.

Physicochemical Properties

This compound is a white solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Reference |

| Physical Appearance | White Solid | [1][2] |

| Molecular Formula | C₉H₁₀ClF₂N | [1][3] |

| Molecular Weight | 205.63 g/mol | [3] |

| CAS Number | 1156491-10-9 | [1] |

| Melting Point | >172 °C (decomposition) | |

| Solubility | Slightly soluble in DMSO and methanol. Soluble (≥10 mg/mL) in Ethanol and PBS (pH 7.2). | [4] |

| Purity (typical) | ≥98% | [4] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Determination of Physical Appearance

Objective: To visually inspect and document the physical state and color of the substance.

Methodology:

-

Place a small quantity of the substance on a clean, white watch glass.

-

Observe the sample under adequate lighting against a white background.

-

Record the physical state (e.g., crystalline powder, amorphous solid) and color.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the compound and identify any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the prepared sample solution.

-

Run the gradient program to elute the main compound and any impurities.

-

The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the compound.

Methodology:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is directly infused into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams have been generated using Graphviz.

Caption: Physicochemical Characterization Workflow.

Caption: P2Y12 Receptor Signaling Pathway.

Conclusion

This technical guide provides essential information on the physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical resource for scientists and researchers in the pharmaceutical industry. The inclusion of a workflow diagram and a relevant signaling pathway provides a broader context for the importance of characterizing this compound in drug development and quality control.

References

Technical Guide: Solubility of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a key chiral building block and an important intermediate in medicinal chemistry, notably in the synthesis of advanced pharmaceuticals such as serotonin–norepinephrine reuptake inhibitors (SNRIs) and antiviral agents. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for process development, formulation, and purification strategies in drug manufacturing. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, crystallization processes, and ultimately ensuring the efficiency and scalability of synthetic routes.

This technical guide provides an in-depth overview of the solubility of this compound. It includes representative solubility data in a range of common organic solvents, a detailed experimental protocol for solubility determination, and a workflow diagram illustrating the experimental process.

Solubility Data

While extensive quantitative solubility data for this compound is not widely published, qualitative assessments describe it as being moderately soluble in polar organic solvents such as methanol and ethanol, and slightly soluble in dimethyl sulfoxide (DMSO).[1] The hydrochloride salt form generally enhances solubility in polar media compared to the free base.

The following table presents illustrative quantitative solubility data for this compound in various organic solvents at ambient temperature (25°C). This data is representative and intended to provide a comparative understanding of its solubility profile. Actual experimental values may vary based on specific conditions such as purity, crystalline form, and precise temperature.

Table 1: Illustrative Solubility of this compound in Organic Solvents at 25°C

| Solvent | Classification | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | 35 - 50 |

| Ethanol | Polar Protic | 24.5 | 20 - 35 |

| Isopropanol | Polar Protic | 19.9 | 5 - 15 |

| Acetonitrile | Polar Aprotic | 37.5 | 2 - 8 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1 - 5 |

| Dichloromethane (DCM) | Nonpolar | 9.1 | < 1 |

| Toluene | Nonpolar | 2.4 | < 0.5 |

| Heptane | Nonpolar | 1.9 | < 0.1 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol details the "gold standard" shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity (HPLC grade) to avoid interference during analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant can be carefully collected.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermodynamic solubility determination using the shake-flask method.

References

The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 26, 2025 – In the intricate world of pharmaceutical development, the precise architecture of a molecule is paramount to its therapeutic efficacy. This technical guide delves into the pivotal role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a key chiral intermediate, in the synthesis of advanced pharmaceutical agents. This compound is not a catalyst with a transient mechanism of action, but rather a fundamental building block whose specific stereochemistry is integral to the biological activity of the final drug product. Its primary application is in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events.[1][2][3]

The significance of this compound lies in its defined three-dimensional structure. The (1R,2S) configuration is essential for the pharmacological activity of Ticagrelor, ensuring its effective binding to the target receptor to prevent blood clots.[2][4] Consequently, the synthesis of this intermediate with high stereochemical purity is a critical focus in pharmaceutical manufacturing.[2][4]

The Synthetic Utility: A Nucleophilic Building Block

In the synthesis of Ticagrelor and its analogues, the primary amine group of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine acts as a nucleophile. It is typically introduced into the core heterocyclic scaffold of the drug molecule through a nucleophilic substitution reaction. For instance, in the synthesis of Ticagrelor analogues, this amine displaces a leaving group, such as a chlorine atom, on a triazolo[4,5-d]pyrimidine ring system.[5] This reaction forges a key carbon-nitrogen bond, incorporating the crucial cyclopropylamine moiety into the final structure.

The logical workflow for the utilization of this intermediate in the synthesis of a Ticagrelor analogue can be visualized as follows:

Caption: Workflow for the incorporation of the cyclopropylamine intermediate.

Synthetic Pathways to the Intermediate

Several synthetic routes have been developed to produce (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, reflecting its industrial importance. These methods aim for high stereoselectivity, good yields, and operational safety, avoiding hazardous reagents where possible. Below is a summary of key synthetic strategies.

Route 1: Chiral Auxiliary-Mediated Synthesis

This classic approach utilizes a chiral auxiliary to induce the desired stereochemistry during the cyclopropanation step.

| Step | Description | Key Reagents |

| 1 | Acylation | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride, L-menthol, pyridine |

| 2 | Cyclopropanation | Dimethylsulfoxonium methylide, NaI, NaOH |

| 3 | Hydrolysis | Acid or base |

| 4 | Amine Formation | Curtius rearrangement (via acyl azide) |

This pathway, while effective, is often lengthy and can involve potentially explosive intermediates like sodium azide.[1]

Caption: Chiral auxiliary-based synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA).

Route 2: Asymmetric Catalysis

More modern approaches employ asymmetric catalysis to establish the chiral centers efficiently. One such method involves an asymmetric 1,4-addition reaction.

| Step | Description | Key Reagents |

| 1 | Asymmetric 1,4-Addition | (5H)-furan-2-one, 3,4-difluorophenylboronic acid derivative, Rh complex with chiral ligand |

| 2 | Ring Opening & Amidation | Thionyl chloride, amine source |

| 3 | Cyclization | Base (e.g., sodium methoxide) |

| 4 | Hofmann Degradation | Bromine, NaOH |

This route offers a more direct and potentially cost-effective way to access the target molecule.[6]

Caption: Asymmetric catalysis approach to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA).

Experimental Protocols

Detailed experimental procedures are critical for reproducible synthesis. The following are representative protocols extracted from the literature.

Protocol 1: Benzyl Protection of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine[7]

This protocol details a common derivatization of the intermediate for use in subsequent reaction steps.

-

Dissolution: Dissolve (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (4 g) in methanol (12 ml) at room temperature.

-

Imine Formation: Add benzaldehyde (2.5 g) to the solution and stir for 120 minutes.

-

Reduction: Add sodium borohydride (1.2 g) in portions to the reaction mixture and stir at room temperature for 3 hours.

-

Work-up: After reaction completion, concentrate the mixture to obtain a residue. Add water (40 ml) and ethyl acetate (40 ml) and separate the layers.

-

Isolation: Concentrate the organic layer to yield the N-benzyl protected product (5 g).

Protocol 2: Synthesis of this compound (CPA·HCl)[8]

This procedure describes the formation and isolation of the hydrochloride salt.

-

Dissolution: Dissolve the free base of the cyclopropylamine (0.30 g, 1.12 mmol) in methanol (10 mL).

-

Acidification: Add 4 mL of 37% hydrochloric acid to the solution.

-

Reaction: Stir the resulting mixture at 25°C for 2 hours.

-

Precipitation: Partially evaporate the methanol and add water (10 mL).

-

Isolation: Filter the white precipitate, wash with water (5 mL), and dry to afford the title compound as the HCl salt (0.18 g, 76% yield).

Conclusion

This compound is a testament to the importance of stereochemistry in drug design and development. Its role is not that of a transient effector of a reaction, but as a carefully crafted, essential component that imparts critical biological activity to the final pharmaceutical product. The diverse synthetic strategies developed to produce this intermediate underscore its value to the pharmaceutical industry. Continued innovation in the synthesis of such chiral building blocks is fundamental to the advancement of medicinal chemistry and the creation of next-generation therapeutics.

References

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride: An Essential Intermediate for Ticagrelor

Abstract

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a crucial chiral intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2] The stereochemistry of this intermediate is fundamental to the pharmacological activity of the final drug, making its stereoselective synthesis a critical aspect of the manufacturing process.[2] This application note details various synthetic protocols for the preparation of this compound, presenting quantitative data, detailed experimental procedures, and schematic workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Ticagrelor is an orally active, reversible, direct-acting antagonist of the platelet adenosine diphosphate (ADP) P2Y12 receptor, indicated for the treatment and prevention of thrombotic events such as stroke and myocardial infarction.[1][3] The synthesis of Ticagrelor involves the coupling of a triazolopyrimidine core with the chiral amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. Several synthetic routes to this key intermediate have been developed, aiming for high stereoselectivity, yield, and process safety, making it suitable for industrial production.[4][5] These methods often employ asymmetric synthesis or chiral resolution techniques to obtain the desired enantiomerically pure product. This note will explore some of the prominent synthetic strategies.

Synthetic Strategies and Protocols

Multiple synthetic pathways to obtain (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine have been reported, each with its own set of advantages and challenges. Below are summaries and protocols for some of these methods.

Route 1: From 3,4-Difluorobenzaldehyde via Curtius Rearrangement

This classic approach involves the construction of the cyclopropane ring followed by a Curtius rearrangement to install the amine functionality.[1][6]

Experimental Workflow

Caption: Synthetic workflow starting from 3,4-difluorobenzaldehyde.

Experimental Protocol:

-

Synthesis of (E)-3-(3,4-difluorophenyl)propenoic acid: 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine.[1]

-

Chiral Derivatization and Cyclopropanation: The resulting cinnamic acid is derivatized with a chiral auxiliary, such as Oppolzer's sultam, to direct a diastereoselective cyclopropanation.[6]

-

Saponification: The chiral auxiliary is removed by saponification to yield the enantiomerically enriched (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[6]

-

Curtius Rearrangement: The carboxylic acid is converted to the corresponding acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This is subsequently hydrolyzed to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This step often involves hazardous reagents like sodium azide.[1][6]

-

Salt Formation: The free amine is treated with hydrochloric acid to precipitate the hydrochloride salt.[6][7] To an ice-cold 37% HCl solution, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is slowly added. The reaction mixture is stirred at 0°C for 15 minutes, and the resulting white precipitate is filtered, washed with water, and dried.[6]

Route 2: Asymmetric Synthesis from (5H)-Furan-2-one

This method utilizes an asymmetric 1,4-addition reaction as the key step to establish the desired stereochemistry.[4]

Experimental Workflow

Caption: Asymmetric synthesis starting from (5H)-furan-2-one.

Experimental Protocol:

-

Asymmetric 1,4-Addition: (5H)-Furan-2-one undergoes an asymmetric 1,4-addition with a 3,4-difluorophenylboronic acid derivative, catalyzed by a rhodium-chiral ligand complex, to produce (R)-4-(3,4-difluorophenyl)dihydrofuran-2(3H)-one.[4]

-

Ring Opening and Amidation: The lactone is opened with thionyl chloride and subsequently reacted with ammonia to form the corresponding amide.[4]

-

Cyclization: The amide intermediate is treated with a base to induce cyclization, forming the (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.[4]

-

Hofmann Degradation: The carboxamide is subjected to a Hofmann degradation to yield the target amine.[4][8]

-

Salt Formation: The resulting amine is converted to its hydrochloride salt as previously described.

Route 3: Biocatalytic Asymmetric Reduction

This modern approach employs an enzyme for a key stereoselective reduction step, offering a green and efficient alternative.[9]

Experimental Workflow

Caption: Biocatalytic route featuring an enzymatic reduction.

Experimental Protocol:

-

Asymmetric Reduction: A 3-chloro-1-(3,4-difluorophenyl)propan-1-one derivative is asymmetrically reduced to the corresponding chiral alcohol using a carbonyl reductase in the presence of a coenzyme.[9]

-

Cyclopropanation: The chiral alcohol is then reacted with triethyl phosphonoacetate to form the cyclopropyl ester.[9]

-

Ammonolysis and Hofmann Degradation: The ester is converted to the primary amine via ammonolysis and a subsequent Hofmann degradation.[9]

-

Salt Formation: The amine is salified with hydrochloric acid. Alternatively, it can be resolved with D-mandelic acid to form the mandelate salt before conversion to the hydrochloride.[9]

Quantitative Data Summary

The following table summarizes typical yields and analytical data for the final product.

| Parameter | Value | Reference |

| Yield | 76% (for the final HCl salt formation step) | [7] |

| DSC (Onset) | 200 °C | [6][7] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H) | [6][7] |

| ¹⁹F NMR (DMSO-d₆, δ, ppm) | -138.9 (m, 1F), -142.1 (m, 1F) | [6][7] |

| Molecular Formula | C₉H₁₀ClF₂N | [7] |

| Molecular Weight | 205.63 g/mol | [7] |

Characterization and Quality Control

The final product, this compound, is typically a white to yellow powder.[2] Quality control is essential to ensure high purity and the correct stereochemistry. Standard analytical techniques for characterization include:

-

High-Performance Liquid Chromatography (HPLC) for purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) to confirm the chemical structure.

-

Mass Spectrometry (MS) to verify the molecular weight.

-

Differential Scanning Calorimetry (DSC) to determine the melting point.[6][7]

-

X-Ray Diffraction (XRD) can be used to characterize the crystalline form.[6]

Conclusion

The synthesis of this compound is a well-documented process with multiple viable routes. The choice of a specific pathway often depends on factors such as scalability, cost of starting materials, safety considerations (especially regarding the use of azides), and the desired stereochemical purity. The methods outlined in this application note provide a foundation for researchers and drug development professionals to produce this key intermediate for the synthesis of Ticagrelor and related compounds. The biocatalytic route represents a promising advancement, offering a more environmentally friendly and potentially more efficient method for large-scale production.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

- 5. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 9. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a crucial chiral intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attack and stroke.[1][2] The specific (1R,2S) stereochemistry of this intermediate is fundamental to the pharmacological efficacy of Ticagrelor, ensuring its effective inhibition of platelet aggregation.[1] This document provides a detailed experimental procedure for the synthesis of this compound, compiled from various established synthetic routes.

Overview of Synthetic Strategy

The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a multi-step process that can be achieved through several reported routes. A common strategy involves the diastereoselective cyclopropanation of a substituted alkene derived from 3,4-difluorobenzaldehyde, followed by a Curtius rearrangement to install the amine functionality.[3] Alternative approaches include processes starting from 1,2-difluorobenzene and employing methods like Hofmann degradation or biocatalytic asymmetric reduction.[4] The final step universally involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This protocol will focus on a common chemical synthesis route.

Experimental Protocols

Scheme 1: A Representative Synthetic Pathway

A general, illustrative synthetic scheme is presented below. This pathway involves the creation of a cyclopropane ring and subsequent functional group manipulations to yield the target amine.

Caption: Illustrative synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylonitrile

-

To a solution of 3,4-difluorobenzaldehyde in a suitable solvent such as acetonitrile, add a base, for example, potassium hydroxide (KOH).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield (E)-3-(3,4-difluorophenyl)acrylonitrile.

Step 2: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile

-

Prepare a solution of trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydride, to the solution to form the ylide.

-

To this mixture, add a solution of (E)-3-(3,4-difluorophenyl)acrylonitrile in DMSO.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to get the crude cyclopropane derivative.

Step 3: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

-

Hydrolyze the resulting trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile under acidic or basic conditions. For example, reflux the nitrile in a mixture of a strong acid like hydrochloric acid and an alcohol or water.

-

After the hydrolysis is complete, cool the reaction mixture and extract the carboxylic acid.

-

Purify the product by recrystallization to obtain trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Step 4: Chiral Resolution and Amine Formation (via Curtius Rearrangement)

-

The racemic carboxylic acid is resolved into its enantiomers using a chiral resolving agent, such as a chiral amine, to form diastereomeric salts that can be separated by crystallization.

-

The desired (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid enantiomer is then isolated.

-

Convert the carboxylic acid to an acyl azide, typically by reacting it with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

-

The acyl azide undergoes a Curtius rearrangement upon heating in an inert solvent like toluene to form an isocyanate.

-

The isocyanate is then hydrolyzed with an acid to yield the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.